molecular formula C20H19FN4 B2395093 N-cyclopropyl-4-fluoro-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzene-1-carboximidamide CAS No. 1006463-59-7

N-cyclopropyl-4-fluoro-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzene-1-carboximidamide

Cat. No. B2395093
CAS RN: 1006463-59-7
M. Wt: 334.398
InChI Key: QHRHOIKZOUKRBC-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-fluoro-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzene-1-carboximidamide is a useful research compound. Its molecular formula is C20H19FN4 and its molecular weight is 334.398. The purity is usually 95%.
BenchChem offers high-quality N-cyclopropyl-4-fluoro-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzene-1-carboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-4-fluoro-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzene-1-carboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

A study revealed that certain compounds, structurally similar to N-cyclopropyl-4-fluoro-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzene-1-carboximidamide, showed potent anticancer activities. These compounds were synthesized and evaluated for their cytotoxic and apoptotic activities, demonstrating significant in vitro anti-proliferative activity against various cancer cell lines, including triple-negative breast cancer and hepatocarcinoma cells. The study suggests these compounds as potential anticancer agents, emphasizing their role in future research (Liu et al., 2019).

Enzyme Inhibition

Research on benzofuran-2-yl pyrazole pyrimidine derivatives, related to the queried compound, highlighted their synthesis and evaluation for antitumor activity and molecular docking as thymidylate synthase inhibitors. These studies not only provide insights into the compounds' biological activities but also their potential mechanism of action, indicating their relevance in medicinal chemistry and drug design (El-Zahar et al., 2011).

Molecular Docking and Drug Efficacy

Another significant application involves the synthesis of novel pyrazoles for drug efficacy determination through in silico, in vitro, and cytotoxicity validations. This research outlines the development of pyrazole derivatives, assessing their antioxidant, anti-breast cancer, and anti-inflammatory properties through enzyme inhibition studies. The findings suggest the potential of these compounds in novel drug discovery, underscoring the importance of molecular docking studies in identifying promising therapeutic agents (Thangarasu et al., 2019).

Chemical Synthesis and Characterization

Furthermore, research on the synthesis and characterisation of N-(ferrocenylmethyl)benzene-carboxamide derivatives related to N-cyclopropyl-4-fluoro-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzene-1-carboximidamide has shown these compounds to exhibit cytotoxic effects on breast cancer cell lines. This study not only contributes to the understanding of ferrocenyl compounds in cancer therapy but also illustrates the versatility of pyrazole derivatives in medicinal chemistry (Kelly et al., 2007).

properties

IUPAC Name

N'-cyclopropyl-4-fluoro-N-(5-methyl-2-phenylpyrazol-3-yl)benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4/c1-14-13-19(25(24-14)18-5-3-2-4-6-18)23-20(22-17-11-12-17)15-7-9-16(21)10-8-15/h2-10,13,17H,11-12H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRHOIKZOUKRBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=NC2CC2)C3=CC=C(C=C3)F)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-4-fluoro-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzene-1-carboximidamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.